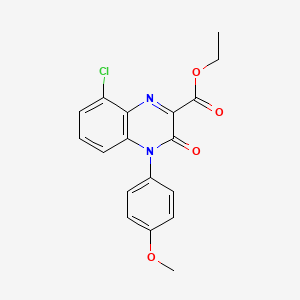
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester is a chemical compound with the molecular formula C18H15ClN2O4 and a molecular weight of 358.776. It is an intermediate in the synthesis of Fenquinotrione, a compound commonly used in herbicidal mixtures for soybean and cotton cultures.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester involves the reaction of ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carboxylate with appropriate reagents under controlled conditions. The reaction typically requires the use of solvents such as dichloromethane and acidification with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-quality reagents and controlled reaction conditions to ensure the purity and yield of the final product. The compound is often produced in bulk and supplied by chemical manufacturers.
化学反应分析
Types of Reactions
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chloro and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various alcohols and amines.
科学研究应用
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of herbicidal compounds.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of herbicides for agricultural purposes.
作用机制
The mechanism of action of Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester involves its interaction with specific molecular targets. The compound exerts its effects by inhibiting certain enzymes and pathways involved in plant growth, making it effective as a herbicide. The exact molecular targets and pathways are still under investigation.
相似化合物的比较
Similar Compounds
Fenquinotrione: A closely related compound used in herbicidal mixtures.
Quinoxaline Derivatives: Compounds with similar structures and chemical properties.
Uniqueness
Des-(2-cyclohexane-1,3-dione) Fenquinotrione Ethyl Ester is unique due to its specific chemical structure, which allows it to act as an effective intermediate in the synthesis of herbicidal compounds. Its ability to undergo various chemical reactions and form different derivatives makes it valuable in scientific research and industrial applications.
属性
分子式 |
C18H15ClN2O4 |
|---|---|
分子量 |
358.8 g/mol |
IUPAC 名称 |
ethyl 8-chloro-4-(4-methoxyphenyl)-3-oxoquinoxaline-2-carboxylate |
InChI |
InChI=1S/C18H15ClN2O4/c1-3-25-18(23)16-17(22)21(11-7-9-12(24-2)10-8-11)14-6-4-5-13(19)15(14)20-16/h4-10H,3H2,1-2H3 |
InChI 键 |
QNDMDVKTPLLSBY-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=NC2=C(C=CC=C2Cl)N(C1=O)C3=CC=C(C=C3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















